molecular formula C15H10BrNS B1609630 5-Bromo-2,4-diphenyl-1,3-thiazole CAS No. 35342-50-8

5-Bromo-2,4-diphenyl-1,3-thiazole

Cat. No. B1609630
CAS RN: 35342-50-8
M. Wt: 316.2 g/mol
InChI Key: KKDPGKYZSJFNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-diphenyl-1,3-thiazole is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been shown to exhibit a wide range of chemical reactions. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Corrosion Inhibition

  • Some derivatives of 1,3,4-thiadiazoles, which are structurally related to 5-Bromo-2,4-diphenyl-1,3-thiazole, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant inhibition properties, highlighting their potential application in corrosion control (Bentiss et al., 2007).

Catalytic and Photophysical Properties

  • Cyclopalladated complexes of thiazole derivatives, including those similar to 5-Bromo-2,4-diphenyl-1,3-thiazole, have shown promising catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence. This suggests their potential use in photophysical applications and as catalysts in organic reactions (Kozlov et al., 2008).

Antimicrobial and Anticancer Activities

  • Thiazole derivatives have been synthesized and evaluated for their antiamoebic and anticancer activities. Some of these compounds showed significant biological activities, indicating their potential in developing new therapeutic agents (Budakoti et al., 2008).

Fluorescent Properties

  • Thiazole-based aromatic heterocyclic compounds, which are structurally related to 5-Bromo-2,4-diphenyl-1,3-thiazole, have been designed and prepared. These compounds demonstrate adjustable electronic properties and high luminescence quantum yields, making them suitable for use in fluorescent applications (Tao et al., 2013).

Synthesis and Structural Studies

  • New methods for synthesizing 2,4-diphenyl thiazole analogs, which are related to 5-Bromo-2,4-diphenyl-1,3-thiazole, have been reported. These methods offer simpler procedures and milder reaction conditions, which are beneficial for the efficient production of these compounds (Zhang et al., 2020).

Electrochemical Applications

  • Thiazole derivatives have been synthesized and explored for their corrosion inhibition abilities on copper surfaces. The efficiency of these compounds as corrosion inhibitors highlights their potential applications in the field of electrochemistry (Farahati et al., 2019).

Safety And Hazards

5-Bromo-2,4-diphenyl-1,3-thiazole causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

5-bromo-2,4-diphenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPGKYZSJFNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428747
Record name 5-bromo-2,4-diphenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-diphenyl-1,3-thiazole

CAS RN

35342-50-8
Record name 5-bromo-2,4-diphenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-diphenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-diphenyl-1,3-thiazole
Reactant of Route 3
5-Bromo-2,4-diphenyl-1,3-thiazole
Reactant of Route 4
5-Bromo-2,4-diphenyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,4-diphenyl-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-2,4-diphenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.